7,7-Dimethyl-2-azaspiro[3.3]heptan-5-ol
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Overview
Description
7,7-Dimethyl-2-azaspiro[3.3]heptan-5-ol is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within a spiro ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dimethyl-2-azaspiro[3.3]heptan-5-ol typically involves a multi-step process. One common method includes the thermal [2+2] cycloaddition between endocyclic alkenes and isocyanates, followed by reduction of the resulting β-lactam ring . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring purity, and implementing cost-effective production techniques. The use of continuous flow reactors and advanced purification methods can enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions: 7,7-Dimethyl-2-azaspiro[3.3]heptan-5-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the nitrogen atom in the spiro ring is a key reactive site.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
7,7-Dimethyl-2-azaspiro[3.3]heptan-5-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic properties, including its use in anesthetic drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7,7-Dimethyl-2-azaspiro[3.3]heptan-5-ol involves its interaction with molecular targets through its spirocyclic structure. The nitrogen atom within the spiro ring can form hydrogen bonds and interact with various biological molecules, influencing their activity. This compound can modulate pathways involved in neurotransmission and enzyme activity, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
2-Azaspiro[3.3]heptane: Shares a similar spirocyclic structure but lacks the dimethyl substitution.
Piperidine: A common bioisostere used in medicinal chemistry, with a simpler ring structure.
Uniqueness: 7,7-Dimethyl-2-azaspiro[3.3]heptan-5-ol is unique due to its specific spirocyclic structure and the presence of dimethyl groups, which can influence its reactivity and interaction with biological targets. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C8H15NO |
---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
7,7-dimethyl-2-azaspiro[3.3]heptan-5-ol |
InChI |
InChI=1S/C8H15NO/c1-7(2)3-6(10)8(7)4-9-5-8/h6,9-10H,3-5H2,1-2H3 |
InChI Key |
LLQAGACUROJRKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C12CNC2)O)C |
Origin of Product |
United States |
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